Chlorinated alpha-olefin, liquid
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Overview
Description
Chlorinated alpha-olefins are a class of compounds derived from alpha-olefins, which are hydrocarbons with a double bond at the alpha position. These compounds are characterized by the presence of chlorine atoms attached to the carbon chain. Chlorinated alpha-olefins are used in various industrial applications due to their unique chemical properties, including their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorinated alpha-olefins can be synthesized through several methods, including direct chlorination of alpha-olefins and hydroformylation followed by chlorination. The direct chlorination method involves the reaction of alpha-olefins with chlorine gas under controlled conditions, typically at elevated temperatures and in the presence of a catalyst . Hydroformylation involves the addition of a formyl group to the alpha-olefin, followed by chlorination to introduce chlorine atoms .
Industrial Production Methods: In industrial settings, chlorinated alpha-olefins are produced using large-scale reactors where alpha-olefins are exposed to chlorine gas in the presence of catalysts such as iron chloride or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorinated alpha-olefins undergo various chemical reactions, including:
Oxidation: Chlorinated alpha-olefins can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert chlorinated alpha-olefins to their corresponding hydrocarbons.
Substitution: Chlorine atoms in chlorinated alpha-olefins can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Hydrocarbons.
Substitution: Alcohols, amines, and other functionalized derivatives.
Scientific Research Applications
Chlorinated alpha-olefins have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various organic compounds, including polymers and surfactants.
Medicine: Utilized in the development of pharmaceuticals and as precursors for bioactive compounds.
Industry: Applied in the production of lubricants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of chlorinated alpha-olefins involves their interaction with molecular targets through their reactive chlorine atoms. These compounds can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity allows chlorinated alpha-olefins to participate in various chemical transformations, making them valuable intermediates in organic synthesis .
Comparison with Similar Compounds
Linear Alpha Olefins: Hydrocarbons with a double bond at the alpha position but without chlorine atoms.
Poly Alpha Olefins: Polymers derived from the polymerization of alpha-olefins.
Alpha Olefin Sulfonates: Surfactants derived from the sulfonation of alpha-olefins.
Uniqueness: Chlorinated alpha-olefins are unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and the ability to undergo a wide range of chemical reactions. This makes them versatile intermediates in the synthesis of various industrial and pharmaceutical compounds .
Properties
CAS No. |
68527-02-6 |
---|---|
Molecular Formula |
C12H21Cl |
Molecular Weight |
200.75 g/mol |
IUPAC Name |
(6E)-12-chlorododeca-1,6-diene |
InChI |
InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,6-7H,1,3-5,8-12H2/b7-6+ |
InChI Key |
LCVNSSSYMAZPLT-VOTSOKGWSA-N |
Isomeric SMILES |
C=CCCC/C=C/CCCCCCl |
SMILES |
C=CCCCC=CCCCCCCl |
Canonical SMILES |
C=CCCCC=CCCCCCCl |
68527-02-6 | |
physical_description |
Liquid |
Origin of Product |
United States |
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